C4 神经酰胺

描述

Ceramide 4 (C4) is a type of sphingolipid found in many organisms, including humans. It is a major component of the cell membrane, and is involved in many physiological processes, including cell signaling and apoptosis. C4 has been studied extensively in the laboratory, and has been found to have numerous applications in scientific research.

科学研究应用

皮肤护理和皮肤病学

C4 神经酰胺在维持皮肤健康方面起着至关重要的作用 . 它是角质层(SC)的关键成分,角质层是皮肤的最外层,有助于皮肤的屏障功能,使其具有粘性和弹性 . 它有助于保持皮肤水分,并保护或修复干燥、瘙痒或敏感的皮肤 . 神经酰胺失衡或含量不足会导致湿疹等过敏性皮肤病 .

过敏性疾病治疗

包括C4神经酰胺在内的神经酰胺的局部应用已被证明可以缓解过敏性疾病的症状 . 这是通过以平衡和最佳的组合,将神经酰胺与其他皮肤脂类(如胆固醇和游离脂肪酸)一起局部使用来实现的 .

代谢工程

C4神经酰胺通过代谢工程在酿酒酵母中生产 . 该系统可以作为神经酰胺-NS的可持续来源,并可以进一步开发以生产其他含鞘氨醇的鞘脂 .

抑制IL-4产生

C4神经酰胺是一种生物活性鞘脂,是天然神经酰胺的细胞渗透性类似物。 研究表明,当以10μM的浓度使用时,它可以抑制EL4 T细胞中IL-4的产生16% .

癌症治疗

作用机制

Target of Action

C4 Ceramide, also known as N-butyroyl-D-erythro-sphingosine, is a synthetic ceramide that plays a crucial role in cellular pathophysiology . It primarily targets enzymes involved in the regulation of sphingolipid metabolism . These enzymes are altered in carcinogenesis and are potential targets for anticancer drugs . Ceramides are also known to inhibit protein kinase C (PKC) .

Mode of Action

C4 Ceramide interacts with its targets by modifying intracellular signaling pathways. The introduction of a trans-double bond between C4 and C5 results in the bioactive molecule of ceramide . This reaction is catalyzed by the enzyme (dihydro)-ceramide desaturase, which is localized in the cytosolic leaflet of the endoplasmic reticulum (ER) membrane . Ceramide can induce apoptosis via different routes and different intracellular organelles are the target of its action .

Biochemical Pathways

Ceramide is the central hub of sphingolipid metabolism . It is involved in numerous cellular functions such as neuronal connectivity and synaptic transmission . Alteration of the sphingolipid-ceramide profile contributes to the development of age-related, neurological, and neuroinflammatory diseases . Ceramide’s role in cellular metabolism is often dependent on the chain lengths of their fatty acyl constituents .

Pharmacokinetics

It’s known that ceramides are essential intermediates in the biosynthesis and metabolism of all sphingolipids . They are commonly present in the cell membranes of plants, animals, fungi, and some prokaryotic viruses .

Result of Action

C4 Ceramide has a significant impact on cellular and molecular effects. It can induce apoptosis , cell growth, differentiation , cycle arrest , and cellular senescence . It also plays a key role in rescuing and stabilizing ΔF508-cystic fibrosis transmembrane conductance regulator (ΔF508-CFTR) .

Action Environment

The action, efficacy, and stability of C4 Ceramide are influenced by environmental factors. For instance, short-chain ceramides like C4 Ceramide were found to be more miscible in the fluid-phase than in the gel-phase PSM bilayers . Moreover, the biosynthesis of ceramides is an attractive alternative to current commercial methods, and the advances reviewed herein demonstrate the untapped potential for the further development of synthetic pathways to enhance biobased-ceramide production .

生化分析

Biochemical Properties

C4 Ceramide interacts with several enzymes, proteins, and other biomolecules. It inhibits IL-4 production by 16% in EL4 T cells stimulated with phorbol 12-myristate 13-acetate when used at a concentration of 10 μM . This interaction demonstrates the significant role of C4 Ceramide in biochemical reactions .

Cellular Effects

C4 Ceramide has profound effects on various types of cells and cellular processes. It influences cell function by modifying intracellular signaling pathways to slow anabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, C4 Ceramide increases the maturation and stability of cystic fibrosis transmembrane conductance regulator (CFTR) proteins bearing the F508 deletion mutation, enhances cAMP-activated chloride secretion, and suppresses secretion of IL-8 in primary epithelial cells isolated from patients with cystic fibrosis .

Molecular Mechanism

The molecular mechanism of C4 Ceramide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ceramide synthesis by ceramide synthase enzymes proceeds via a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . This mechanism explains how C4 Ceramide exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of C4 Ceramide may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that ceramide accumulation can alter metabolism .

Metabolic Pathways

C4 Ceramide is involved in several metabolic pathways. It is synthesized by a family of six ceramide synthase enzymes, each with distinct specificity for the acyl-CoA substrate . The acyl chain length plays a key role in determining the physiological function of ceramides, as well as their role in metabolic disease .

属性

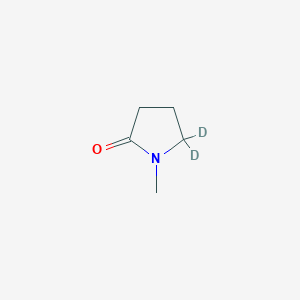

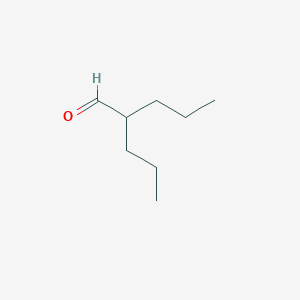

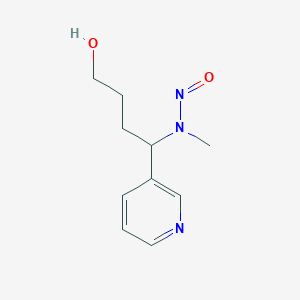

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBLGIBMIAFISC-CQLAPORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420650 | |

| Record name | C4 Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74713-58-9 | |

| Record name | Ceramide 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C4 Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAMIDE 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3LP91341 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of Ceramide 4?

A1: Ceramide 4 is characterized by a very long chain N-acyl ω-hydroxy fatty acid esterified with linoleic acid and 6-hydroxysphingosine as its sphingoid base. []

Q2: Are there any variations in the structure of Ceramide 4 across different species?

A2: Yes, research has shown that mouse epidermal Ceramide 4 exhibits structural differences compared to pig and human ceramides. While the exact composition remains partially uncharacterized, it displays chromatographic mobility similar to hydroxy fatty acids but with different chemical reactivity. []

Q3: Does Ceramide 4 contain sphingosine or phytosphingosine bases?

A3: Research indicates that Ceramide 4, found in both mouse epidermis and cultures, exclusively contains sphingosine bases. This contrasts with pig and human ceramides, which contain both sphingosine and phytosphingosine bases. []

Q4: How is Ceramide 4 synthesized?

A4: Ceramide 4 is synthesized de novo in the viable epidermis. Studies using labeled serine in keratinocyte cultures demonstrate the transfer of labels from glucosylceramides to ceramides during terminal differentiation, indicating a metabolic pathway for Ceramide 4 production. []

Q5: What is the primary function of Ceramide 4 in the skin?

A5: Ceramide 4, along with other ceramides, is a significant component of the stratum corneum's intercellular lipid lamellae. These lamellae form a crucial barrier against water loss, contributing to the skin's overall hydration and barrier function. [, ]

Q6: How does Ceramide 4 contribute to the formation of the epidermal permeability barrier?

A6: Ceramide 4, particularly its ω-hydroxyceramides, are essential components of the covalently bound corneocyte lipid envelope. This envelope is vital in maintaining the epidermal permeability barrier, preventing excessive water loss and protecting against external aggressors. []

Q7: Are there any implications of Ceramide 4 deficiency in skin conditions?

A7: Yes, research has shown that atopic dermatitis is associated with a deficiency of epidermal protein-bound ω-hydroxyceramides, including Ceramide 4. This deficiency contributes to the impaired permeability barrier function observed in this skin condition. [, ]

Q8: Can plant-derived ceramides, including those structurally similar to Ceramide 4, cross the blood-brain barrier?

A8: Recent studies suggest that plant-type ceramides, particularly those with 4, 8-sphingadienine and d18:2 structures, can permeate the blood-brain barrier in both in vivo and in vitro models. This suggests a potential impact of plant-derived ceramides on brain function. []

Q9: What analytical techniques are used to study Ceramide 4?

A9: Various techniques are employed to analyze Ceramide 4. These include thin-layer chromatography (TLC) for separation and identification, often coupled with mass spectrometry (MS) for precise characterization and quantification. [, , ] Metabolic labeling studies using radiolabeled precursors like [14C]-serine provide insights into the biosynthesis and metabolic pathways of Ceramide 4. []

Q10: What are the potential applications of Ceramide 4 in dermatology?

A10: Given its role in maintaining skin barrier function, Ceramide 4 holds promise for developing therapeutic interventions for skin disorders characterized by compromised barrier integrity, such as atopic dermatitis. Further research is needed to explore targeted delivery systems and formulation strategies to enhance its efficacy and bioavailability. [, ]

Q11: Are there any ongoing efforts to develop synthetic Ceramide 4 analogs?

A11: Yes, research is underway to synthesize novel ceramide analogs, including those structurally similar to Ceramide 4. These analogs are being investigated for their potential as Sphingosine Kinase I inhibitors, with possible applications in treating prostate cancer. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)

![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)